molecular formula C21H34FN3O B5977720 N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine

Cat. No. B5977720
M. Wt: 363.5 g/mol
InChI Key: ZIIYOMYIZIDFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine, also known as F-18 FP-CIT, is a radiopharmaceutical agent that is used in nuclear medicine for imaging the dopamine transporters in the brain. This compound has been extensively studied and has shown promising results in the diagnosis of various neurological disorders, such as Parkinson's disease and dementia with Lewy bodies.

Mechanism of Action

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine FP-CIT binds to the dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By binding to these transporters, this compound FP-CIT inhibits the reuptake of dopamine and allows for the visualization of their distribution and density in the brain using PET imaging.
Biochemical and Physiological Effects:
This compound FP-CIT has no known biochemical or physiological effects on the body. It is a radiopharmaceutical agent that is used solely for imaging purposes and is eliminated from the body through normal metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine FP-CIT is its high specificity for dopamine transporters, which allows for accurate imaging of their distribution and density in the brain. This compound FP-CIT also has a short half-life, which minimizes the radiation exposure to the patient. However, this compound FP-CIT has some limitations for lab experiments, such as the need for specialized equipment and expertise to perform PET imaging. Additionally, the cost of this compound FP-CIT imaging can be high, which may limit its availability for research studies.

Future Directions

There are several future directions for the use of N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine FP-CIT in research studies. One area of interest is the investigation of the role of dopamine transporters in psychiatric disorders, such as depression and addiction. This compound FP-CIT imaging can also be used to monitor the progression of neurological disorders, such as Parkinson's disease and dementia with Lewy bodies. Additionally, the development of new radiopharmaceutical agents that target other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems, may provide new insights into the pathophysiology of psychiatric disorders.

Synthesis Methods

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine FP-CIT is synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl bromide with N-(2-aminoethyl)-3-morpholinone to form the intermediate compound, N-[2-(2-fluorobenzyl)-3-morpholinopropyl]-3-morpholinone. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol to form the final product, this compound FP-CIT.

Scientific Research Applications

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine FP-CIT is primarily used in nuclear medicine for imaging the dopamine transporters in the brain. This compound binds to the dopamine transporters and allows for the visualization of their distribution and density in the brain using positron emission tomography (PET) imaging. This imaging technique has been used to diagnose various neurological disorders, such as Parkinson's disease and dementia with Lewy bodies. This compound FP-CIT has also been used in research studies to investigate the role of dopamine transporters in addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-1-[(2-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34FN3O/c1-21(2,17-24-10-12-26-13-11-24)16-23-19-7-5-9-25(15-19)14-18-6-3-4-8-20(18)22/h3-4,6,8,19,23H,5,7,9-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIYOMYIZIDFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCN(C1)CC2=CC=CC=C2F)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.